molecular formula C6H3ClN2S B1594262 4-Chlorobenzo[c][1,2,5]thiadiazole CAS No. 2207-28-5

4-Chlorobenzo[c][1,2,5]thiadiazole

Cat. No. B1594262
CAS RN: 2207-28-5
M. Wt: 170.62 g/mol
InChI Key: IEKBSYUNNVXOCB-UHFFFAOYSA-N
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Description

4-Chlorobenzo[c][1,2,5]thiadiazole (4-Cl-BTD) is a heterocyclic compound belonging to the class of thiadiazoles. It is widely used in the synthesis of various organic compounds, as well as in the development of new drugs and medicines. 4-Cl-BTD has also been studied for its potential applications in the field of nanotechnology.

Scientific Research Applications

Antiviral Activity

Research demonstrates that derivatives of 4-Chlorobenzo[c][1,2,5]thiadiazole, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, have been synthesized and shown to possess antiviral activity against tobacco mosaic virus (Zhuo Chen et al., 2010).

Fungicidal Activity

Compounds incorporating 4-Chlorobenzo[c][1,2,5]thiadiazole have been evaluated for their fungicidal properties against Rhizoctonia solani, a significant pathogen affecting rice, showing promising activity (H. Chen, Z. Li, & Y. Han, 2000).

Antimicrobial Agents

Derivatives such as 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized and found to exhibit antimicrobial activity against various pathogenic bacterial and fungal strains, indicating their potential as lead compounds for antimicrobial drug development (P. Sah et al., 2014).

Anticorrosive Agents

Investigations into the corrosion inhibition properties of 2,5-disubstituted 1,3,4-thiadiazoles, including derivatives of 4-Chlorobenzo[c][1,2,5]thiadiazole, have shown that these compounds can significantly inhibit the corrosion of mild steel in acidic environments, making them valuable for industrial applications (F. Bentiss et al., 2007).

Antitumor Activity

Research on 1,3,4-thiadiazole-containing benzisoselenazolone derivatives, which include the 4-Chlorobenzo[c][1,2,5]thiadiazole framework, has revealed their in vitro antiproliferative activities against various tumor cells, highlighting some compounds' selective and potent antitumor activities (Zhenhua Luo et al., 2012).

properties

IUPAC Name

4-chloro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKBSYUNNVXOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308221
Record name 4-chloro-2,1,3-benzothiadiazole
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Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzo[c][1,2,5]thiadiazole

CAS RN

2207-28-5
Record name 4-Chloro-2,1,3-benzothiadiazole
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Record name 4-Chloro-2,1,3-benzothiadiazole
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Record name 2207-28-5
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Record name 4-chloro-2,1,3-benzothiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Zhao, Y Li, J Ma, J Liu, R Xiao, L Wang, P Li… - European Journal of …, 2022 - Elsevier
The NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) is a key cytosolic pattern recognition receptor that senses diverse pathogen- and host-originated threat signals. …
Number of citations: 2 www.sciencedirect.com

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